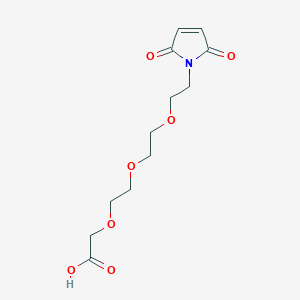
Mal-PEG3-CH2COOH
Übersicht
Beschreibung
Mal-PEG3-CH2COOH, with the CAS number 518044-38-7, is a chemical compound used in bioconjugation and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used in biomedical research .
Molecular Structure Analysis
This compound is composed of a maleimide group, a PEG spacer consisting of three ethylene glycol units, and a carboxylic acid group . The maleimide group is a reactive site that can be used to attach this compound to thiol-containing biomolecules, such as proteins, peptides, or antibodies, through a thiol-maleimide reaction .Chemical Reactions Analysis
The maleimide group in this compound is highly reactive towards thiol (-SH) groups . This allows for the site-specific conjugation of molecules in a variety of pharmaceutical research and development applications .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.27 and a chemical formula of C12H17NO7 .Wissenschaftliche Forschungsanwendungen
Characterization and Analysis Techniques
Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) : This method is crucial in the characterization of polymers like Poly(ethylene glycol) (PEG), a category to which Mal-PEG3-CH2COOH belongs. It enables accurate mass measurements and identification of end groups in polymers, including PEG derivatives (Montaudo et al., 1995). Additionally, this technique is used to investigate oxidative degradation of PEG, assisting in the understanding of degradation products and mechanisms (Payne et al., 2020).
Spectrophotometric Assays : For substances like methoxy(polyethylene glycol)-maleimide (mPEG-mal), spectrophotometric methods have been developed for quantifying these compounds in PEGylation reaction mixtures, which are significant in drug delivery studies (Nanda et al., 2016).
Applications in Biotechnology and Medicine
PEGylation of Biological Macromolecules : PEGylation, the process of covalently attaching PEG, is vital in modifying biological macromolecules, such as peptides and proteins. This modification can enhance the stability, solubility, and bioavailability of therapeutic proteins and peptides (Roberts et al., 2002).
Protein Conjugation : PEG derivatives like PEG-maleimide are used for site-specific conjugation in therapeutic proteins. These conjugates can improve the pharmacokinetics of proteins, enhancing their therapeutic efficacy (Salmaso et al., 2009).
Drug Delivery Systems : MALDI-TOF MS is instrumental in the development of multifunctional drug delivery systems, such as polymeric micelles that can selectively target and eliminate cancer cells (Chen et al., 2015).
Environmental and Material Science Applications
Degradation Studies : Understanding the degradation behavior of PEG in various processes like photo-Fenton and H2O2/UV treatments is crucial for environmental applications. This knowledge is essential for dealing with PEG pollution and degradation in natural environments (Giroto et al., 2010).
Polymer Analysis : MALDI-TOF MS is also used in the characterization of synthetic polymers, including PEG and its derivatives, for quality control and monitoring reactions in polymer synthesis (Zhao et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDYDQKDARVFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128981 | |
| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518044-38-7 | |
| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
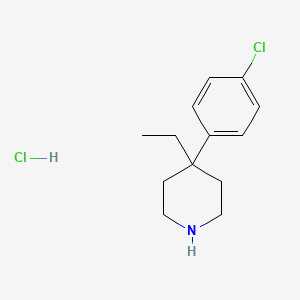
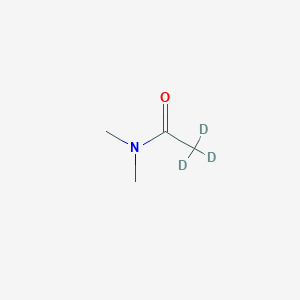
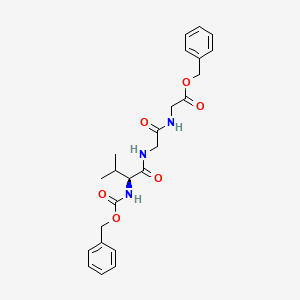
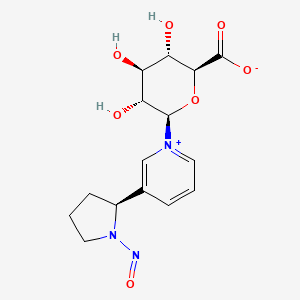

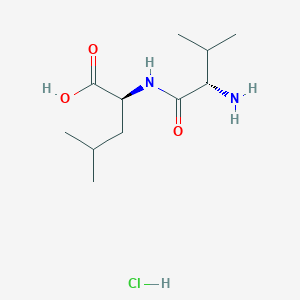
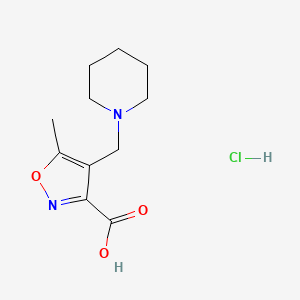
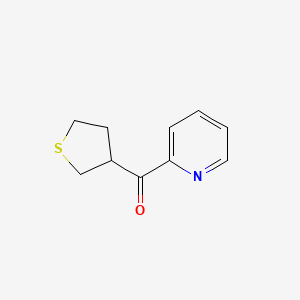

![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)
![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)
![2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1433941.png)
![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)